1,8-Bis(hydroxymethyl)anthracene

Description

The exact mass of the compound 1,8-Bis(hydroxymethyl)anthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,8-Bis(hydroxymethyl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Bis(hydroxymethyl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

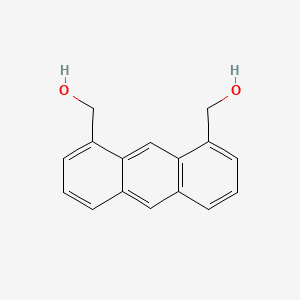

Structure

3D Structure

Properties

IUPAC Name |

[8-(hydroxymethyl)anthracen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8,17-18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHJWFSWKUADLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)CO)C(=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514208 | |

| Record name | (Anthracene-1,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34824-20-9 | |

| Record name | (Anthracene-1,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Bis(hydroxymethyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,8-Bis(hydroxymethyl)anthracene: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(hydroxymethyl)anthracene (CAS Number: 34824-20-9) is a unique aromatic diol built upon a rigid anthracene scaffold. The strategic placement of two hydroxymethyl groups at the peri-positions of the anthracene core imparts distinct structural and chemical properties, making it a molecule of significant interest in both medicinal chemistry and materials science. This guide provides a comprehensive overview of 1,8-bis(hydroxymethyl)anthracene, from its synthesis and detailed characterization to its potential as a versatile building block in the development of novel therapeutics and advanced materials.

Molecular Structure and Physicochemical Properties

1,8-Bis(hydroxymethyl)anthracene, with the chemical formula C₁₆H₁₄O₂, is a crystalline solid at room temperature.[1] The core of the molecule consists of a planar anthracene system, a polycyclic aromatic hydrocarbon composed of three fused benzene rings.[2] The two hydroxymethyl (-CH₂OH) groups are situated at the 1 and 8 positions of the anthracene nucleus. This peri-substitution pattern forces the hydroxymethyl groups into close proximity, influencing the molecule's conformation and reactivity.

The crystal structure of 1,8-bis(hydroxymethyl)anthracene reveals a nearly planar anthracene core.[2] The geometric arrangement of the hydroxymethyl groups facilitates the formation of an infinite zigzag chain of hydrogen bonds, where each hydroxyl group acts as both a donor and an acceptor.[2] This intermolecular hydrogen bonding network plays a crucial role in the solid-state packing and thermal stability of the compound.

| Property | Value | Source |

| CAS Number | 34824-20-9 | |

| Molecular Formula | C₁₆H₁₄O₂ | |

| Molecular Weight | 238.29 g/mol | [1] |

| Appearance | Crystalline Powder | [1] |

| Melting Point | 222 °C | [1] |

| Purity | ≥98.0% (GC) | [1] |

Synthesis of 1,8-Bis(hydroxymethyl)anthracene: A Proposed Protocol

While several synthetic routes to substituted anthracenes have been reported, a detailed, peer-reviewed protocol for the direct synthesis of 1,8-bis(hydroxymethyl)anthracene can be elusive. However, a robust and logical approach involves the reduction of the commercially available 1,8-anthracenedicarboxylic acid. This transformation is a standard procedure in organic synthesis, and the following protocol is based on well-established principles of using lithium aluminum hydride (LiAlH₄) as a powerful reducing agent for carboxylic acids.[3][4][5][6][7]

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 1,8-Bis(hydroxymethyl)anthracene.

Detailed Experimental Protocol (Proposed)

Materials:

-

1,8-Anthracenedicarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,8-anthracenedicarboxylic acid in anhydrous THF. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water.[3]

-

Preparation of LiAlH₄ Solution: In a separate flame-dried flask, carefully prepare a solution of LiAlH₄ in anhydrous THF.

-

Reduction: Cool the suspension of the dicarboxylic acid to 0 °C using an ice bath. Slowly add the LiAlH₄ solution to the cooled suspension via a dropping funnel. The addition should be dropwise to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of Rochelle's salt. This will form a granular precipitate that is easier to filter.

-

Workup and Extraction: Filter the mixture and wash the solid residue with THF. Combine the organic filtrates and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1,8-bis(hydroxymethyl)anthracene by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of the synthesized 1,8-bis(hydroxymethyl)anthracene is crucial for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H and ¹³C NMR Data

The following table summarizes the expected and reported NMR chemical shifts for 1,8-bis(hydroxymethyl)anthracene in DMSO-d₆.[1]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 8.776 | ~124-132 |

| Aromatic CH | 8.580 | ~124-132 |

| Aromatic CH | 7.979 | ~124-132 |

| Aromatic CH | 7.591 | ~124-132 |

| Aromatic CH | 7.483 | ~124-132 |

| -OH | 5.44 | - |

| -CH₂- | 5.155 | ~60-65 |

Note: The exact chemical shifts for the aromatic carbons can vary and would require a detailed 2D NMR analysis for precise assignment. The ¹³C NMR spectrum is available on ChemicalBook.[1] The provided ¹H NMR data shows distinct signals for the aromatic protons and the hydroxymethyl protons, consistent with the proposed structure. The integration of these signals should correspond to the number of protons in each environment.

Chemical Reactivity and Potential as a Chemical Intermediate

The chemical reactivity of 1,8-bis(hydroxymethyl)anthracene is primarily dictated by the anthracene core and the two hydroxymethyl groups.

Reactions of the Anthracene Core

The anthracene moiety is known to undergo several characteristic reactions, including:

-

Electrophilic Aromatic Substitution: While anthracene is generally less reactive than benzene, it can undergo electrophilic substitution reactions.

-

Oxidation: The central ring of anthracene is susceptible to oxidation, which can lead to the formation of anthraquinones.

-

Diels-Alder Reactions: The 9 and 10 positions of the anthracene core can act as a diene in Diels-Alder reactions.

Reactions of the Hydroxymethyl Groups

The two primary alcohol functionalities are versatile handles for a variety of chemical transformations, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers under appropriate conditions.

-

Oxidation: Oxidation to the corresponding dialdehyde or dicarboxylic acid.

-

Halogenation: Conversion of the hydroxyl groups to halogens (e.g., -CH₂Br or -CH₂Cl).

This diverse reactivity profile makes 1,8-bis(hydroxymethyl)anthracene a valuable intermediate for the synthesis of more complex molecules.

Potential Applications

The unique structural features of 1,8-bis(hydroxymethyl)anthracene open up possibilities for its application in several fields.

Drug Development

Structurally related 1,8-disubstituted anthracene derivatives, such as 1,8-dihydroanthraquinone derivatives, have demonstrated significant biological activity, including the ability to induce apoptosis and necrosis in cancer cells.[8][9] These compounds can intercalate with DNA and generate reactive oxygen species, leading to cytotoxic effects against tumor cells.[8] While specific studies on the anticancer activity of 1,8-bis(hydroxymethyl)anthracene are limited, its structural similarity to these bioactive compounds suggests that it could serve as a valuable scaffold for the design and synthesis of novel anticancer agents. Further derivatization of the hydroxymethyl groups could lead to the development of prodrugs or compounds with enhanced biological activity and target specificity.

Materials Science

The rigid and planar nature of the anthracene core, combined with the reactive hydroxymethyl groups, makes 1,8-bis(hydroxymethyl)anthracene an attractive building block for the construction of advanced materials. Anthracene-based linkers are utilized in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing.[10][11][12] The diol functionality of 1,8-bis(hydroxymethyl)anthracene allows for its incorporation into polymers, potentially imparting unique photophysical or mechanical properties.

Safety and Handling

1,8-Bis(hydroxymethyl)anthracene is classified as a chemical for research and industrial use and is not intended for medical or consumer applications.[13] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1,8-Bis(hydroxymethyl)anthracene is a fascinating molecule with a rich chemistry and significant potential for future applications. Its rigid anthracene core and versatile hydroxymethyl groups make it a valuable building block for the synthesis of novel compounds with potential therapeutic or material properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists interested in exploring the possibilities of this unique chemical entity. Further investigation into its biological activities and material properties is warranted and promises to unlock new avenues in drug discovery and materials science.

References

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

- Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene.

- Horstmann, J., Lamm, J. H., Stammler, H. G., Mitzel, N. W., Zhabanov, Y. A., Tverdova, N. V., ... & Girichev, G. V. (2018). 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures. Dalton Transactions, 47(32), 10985–10993.

- Kowalik, A., & Czaplińska, B. (2024). The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. International Journal of Molecular Sciences, 25(1), 535.

-

Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. Retrieved from [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]

- Li, J., Wang, Y., Zhang, Y., Wang, C., & Wang, L. (2020). Synthesis of Pillared-layer Metal-organic Frameworks from Anthracene Luminescent Linkers and Their Piezochromic Properties. Chemical Journal of Chinese Universities, 41(10), 2165–2171.

-

The Royal Society of Chemistry. (n.d.). Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. Retrieved from [Link]

- da Silva, A. C. G., & de Oliveira, K. T. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2506–2534.

- Khan, I., Ali, F., Ahmad, I., Ali, A., & Khan, I. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 7957.

-

dungeonsandderp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) [Online forum post]. Reddit. Retrieved from [Link]

- Wudarska, M., & Skalicka-Woźniak, K. (2023). Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. International Journal of Molecular Sciences, 24(13), 10848.

- Li, J., & Li, G. (2012). Synthesis of 1,8-dihydroxy-9,10-dihydroanthracene.

-

ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl... [Image]. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1,8-Bis(hydroxymethyl)anthracene, 1g, Each. Retrieved from [Link]

- Wang, Y., Wang, C., Li, J., Zhang, Y., & Wang, L. (2022). Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants.

- Li, J., Wang, Y., Zhang, Y., Wang, C., & Wang, L. (2021). An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response. Dalton Transactions, 50(41), 14619–14626.

- Google Patents. (n.d.). CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene.

- Lu, W., Wei, Z., Gu, Z. Y., Liu, T. F., Park, J., Park, J., ... & Zhou, H. C. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5561–5593.

Sources

- 1. 1,8-BIS(HYDROXYMETHYL)ANTHRACENE(34824-20-9) 13C NMR [m.chemicalbook.com]

- 2. 1,8-bis(hydroxymethyl)anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 11. An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. calpaclab.com [calpaclab.com]

A Comprehensive Technical Guide to the Solubility of 1,8-Bis(hydroxymethyl)anthracene in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,8-Bis(hydroxymethyl)anthracene, a key intermediate in the synthesis of advanced materials and potential therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or intend to utilize this compound in their work.

Introduction: The Significance of 1,8-Bis(hydroxymethyl)anthracene and its Solubility

1,8-Bis(hydroxymethyl)anthracene, also known as anthracene-1,8-dimethanol, is a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene.[2] The parent anthracene core is a planar, hydrophobic structure with low solubility in water but better solubility in some organic solvents.[3] The introduction of two hydroxymethyl (-CH₂OH) groups at the 1 and 8 positions significantly alters the molecule's physicochemical properties. These polar functional groups introduce the capacity for hydrogen bonding, which can profoundly influence the compound's solubility profile.[4][5]

Understanding the solubility of 1,8-Bis(hydroxymethyl)anthracene is paramount for its effective use in various applications. In drug development, solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[6] In materials science, controlling the solubility is essential for solution-phase processing, purification, and the formation of well-ordered crystalline structures for applications in organic electronics.[7] This guide provides a detailed analysis of the expected solubility of 1,8-Bis(hydroxymethyl)anthracene in a range of common organic solvents, based on fundamental chemical principles and data from analogous compounds.

Physicochemical Properties of 1,8-Bis(hydroxymethyl)anthracene

A foundational understanding of the physicochemical properties of 1,8-Bis(hydroxymethyl)anthracene is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | [8] |

| Molecular Weight | 238.28 g/mol | [8] |

| Appearance | Light yellow to yellow to green powder/crystal | |

| Melting Point | 219.0 - 224.0 °C | |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

The presence of two hydroxyl groups makes 1,8-Bis(hydroxymethyl)anthracene capable of acting as both a hydrogen bond donor and acceptor. This characteristic is a key determinant of its interaction with various solvents.

Predicted Solubility Profile in Organic Solvents

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | 6.4 | Acceptor | Soluble | Aprotic polar solvent with a high dielectric constant, capable of disrupting intermolecular hydrogen bonds in the solute. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Soluble | Highly polar aprotic solvent, excellent at solvating polar organic molecules.[6] |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Sparingly Soluble | Moderately polar ether; its ability to accept hydrogen bonds may facilitate some dissolution, but the overall polarity is lower than DMF or DMSO. |

| Methanol | 5.1 | Donor & Acceptor | Sparingly Soluble | A protic solvent capable of hydrogen bonding. However, its small size and high polarity may not effectively solvate the large, nonpolar anthracene core. |

| Ethanol | 4.3 | Donor & Acceptor | Sparingly Soluble | Similar to methanol, but its slightly larger alkyl chain may offer slightly better interaction with the anthracene core. Anthracene itself has limited solubility in ethanol.[9] |

| Acetone | 5.1 | Acceptor | Sparingly to Insoluble | A polar aprotic solvent, but its hydrogen bond accepting capability is weaker than DMF or DMSO. |

| Toluene | 2.4 | Non-polar | Insoluble | A non-polar aromatic solvent. While it can interact with the anthracene core via π-stacking, it cannot effectively solvate the polar hydroxymethyl groups. Anthracene is soluble in toluene, but the polar groups of the derivative decrease this likelihood.[1] |

| Hexane | 0.1 | Non-polar | Insoluble | A non-polar aliphatic solvent with no capacity to interact with the polar functional groups. |

Factors Influencing Solubility: A Conceptual Framework

The solubility of 1,8-Bis(hydroxymethyl)anthracene is a result of the interplay between several key factors. This relationship can be visualized as follows:

Caption: Interplay of molecular and external factors governing solubility.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1,8-Bis(hydroxymethyl)anthracene in a given organic solvent.

Materials and Equipment

-

1,8-Bis(hydroxymethyl)anthracene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The experimental workflow for determining solubility is a multi-step process requiring careful execution to ensure accuracy and reproducibility.

Caption: Step-by-step workflow for experimental solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1,8-Bis(hydroxymethyl)anthracene into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of 1,8-Bis(hydroxymethyl)anthracene of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Conclusion and Future Perspectives

The solubility of 1,8-Bis(hydroxymethyl)anthracene in organic solvents is governed by a delicate balance between its large, hydrophobic anthracene core and its polar, hydrogen-bonding hydroxymethyl substituents. While direct experimental data remains scarce, a qualitative understanding based on chemical principles suggests good solubility in polar aprotic solvents like DMF and DMSO, and limited solubility in less polar and protic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination.

Future research should focus on the experimental quantification of the solubility of 1,8-Bis(hydroxymethyl)anthracene in a wider range of organic solvents and at various temperatures. Such data would be invaluable for the rational design of synthetic routes, purification processes, and formulation strategies in both the pharmaceutical and materials science fields.

References

-

Acree, W. E., Jr. (1995a). Solubility of Anthracene in Ternary 2-Alkoxyethanol + Cyclohexane + Heptane and 2-Alkoxyethanol + Cyclohexane + 2,2,4-Trimethylpentane Solvent Mixtures. Journal of Chemical & Engineering Data, 40(4), 843-845. [Link]

-

Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene. Acta Crystallographica Section C: Crystal Structure Communications, 53(6), 769-771. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Gvishi, R. (2017). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Nature Communications, 8(1), 1-9. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12969385, 1,8-Bis(hydroxymethyl)anthracene. Retrieved from [Link].

- Riddick, J. A., Bunger, W. B., & Sakano, T. K. (1986).

-

Sutherland, R. O., & Miller, A. J. (1959). The Solubility of Anthracene and Phenanthrene in Various Solvents as a Function of Temperature. Journal of the Minnesota Academy of Science, 27(1), 58-63. [Link]

-

Wikipedia contributors. (2024, January 19). Anthracene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2022, February 17). 9-Anthracenemethanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Yalkowsky, S. H., & He, Y. (2003).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-bis(hydroxymethyl)anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthracene - Sciencemadness Wiki [sciencemadness.org]

- 4. Overview of Polycyclic Aromatic Compounds (PAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic chemistry - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Bis(hydroxymethyl)anthracene | C16H14O2 | CID 12969385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anthracene - Wikipedia [en.wikipedia.org]

- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

Navigating the Safety Landscape of 1,8-Bis(hydroxymethyl)anthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 1,8-Bis(hydroxymethyl)anthracene (CAS RN: 34824-20-9). As a crucial intermediate in various synthetic applications, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available safety data to provide actionable insights for handling, storage, and emergency procedures.

Hazard Identification and Classification

1,8-Bis(hydroxymethyl)anthracene is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation to the skin and eyes.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictogram:

It is imperative that all personnel handling this compound are fully aware of these classifications and the associated risks. The "Warning" signal word indicates a less severe hazard but one that still requires protective measures to be taken.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 1,8-Bis(hydroxymethyl)anthracene, a stringent protocol of exposure controls and personal protective equipment must be implemented.

Engineering Controls

Local exhaust ventilation should be utilized to prevent the dispersion of dust when handling the solid form of this chemical. A well-ventilated area is crucial to minimize inhalation exposure.

Personal Protective Equipment

A comprehensive PPE strategy is essential for the safe handling of this compound. The following should be considered mandatory:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are necessary to prevent skin contact.

-

Respiratory Protection: In situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

The following diagram illustrates the recommended PPE workflow for handling 1,8-Bis(hydroxymethyl)anthracene.

Caption: Safe Handling and Storage Workflow.

Accidental Release Measures

In the event of a spill, the primary concern is to prevent the spread of the material and to protect personnel.

-

Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away from the spill area. * Environmental Precautions: Prevent the product from entering drains. * Methods for Cleaning Up: Carefully sweep up the solid material to avoid creating dust and place it in a suitable, labeled container for disposal.

Toxicological Information

Currently, there is limited publicly available data on the specific toxicology of 1,8-Bis(hydroxymethyl)anthracene beyond its classification as a skin and eye irritant. It is prudent to handle all chemical compounds with the assumption that they may have unknown hazards. Researchers should exercise caution and adhere to the highest safety standards.

Conclusion

The safe and effective use of 1,8-Bis(hydroxymethyl)anthracene in a research and development setting is contingent upon a comprehensive understanding of its hazard profile and the strict implementation of appropriate safety protocols. This guide provides a foundational framework for risk assessment and management. It is essential for all users to consult the most current Safety Data Sheet provided by the supplier and to be thoroughly trained in chemical handling procedures.

References

Methodological & Application

Application Notes and Protocols: 1,8-Bis(hydroxymethyl)anthracene as a Fluorescent Probe for Anion Recognition

Introduction: The Promise of Anthracene Scaffolds in Fluorescent Sensing

Fluorescent probes are indispensable tools in modern chemical and biological research, offering high sensitivity and real-time detection of a wide array of analytes. Among the various fluorophores, the anthracene core stands out due to its rigid, planar structure, which provides a stable platform for developing chemosensors. Anthracene and its derivatives are known for their strong fluorescence and their photophysical properties can be readily tuned by substitution at various positions on the aromatic rings.[1][2] This allows for the rational design of probes that can selectively interact with specific analytes, leading to a measurable change in their fluorescence output.

This guide focuses on the application of 1,8-Bis(hydroxymethyl)anthracene as a fluorescent probe, particularly for the detection of anions. The strategic placement of two hydroxymethyl groups at the 1 and 8 positions of the anthracene core creates a pre-organized binding pocket capable of interacting with anions through hydrogen bonding. This interaction can modulate the fluorescence of the anthracene moiety, providing a basis for a "turn-off" or "turn-on" sensing mechanism.

Physicochemical Properties and Safety Information

1,8-Bis(hydroxymethyl)anthracene, also known as 1,8-anthracenedimethanol, is a crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | - |

| Molecular Weight | 238.28 g/mol | - |

| Appearance | Crystalline Powder | [3] |

| Melting Point | 222 °C | [3] |

Safety Precautions: As with any chemical reagent, proper safety protocols should be followed. It is advisable to handle 1,8-Bis(hydroxymethyl)anthracene in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Photophysical Characteristics: A Basis for Sensing

The fluorescence of anthracene is characterized by a structured emission spectrum, typically in the blue region. The substitution pattern on the anthracene core can significantly influence its photophysical properties, including the absorption and emission wavelengths, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ).[4][5]

Proposed Sensing Mechanism: Anion Recognition through Hydrogen Bonding

The two hydroxymethyl groups in 1,8-Bis(hydroxymethyl)anthracene are positioned in close proximity, creating a "cleft" that is well-suited for binding anions through cooperative hydrogen bonding interactions.[4] This principle is a cornerstone of supramolecular chemistry for anion recognition.[9][10]

The proposed sensing mechanism for anions, such as phosphate (H₂PO₄⁻), is based on Photoinduced Electron Transfer (PET). In the free probe, the anthracene fluorophore emits its characteristic fluorescence upon excitation. When an anion binds to the hydroxymethyl groups, the electron density around the recognition site increases. This enhanced electron density can facilitate a photoinduced electron transfer from the anion-receptor complex to the excited state of the anthracene fluorophore. This PET process provides a non-radiative decay pathway for the excited state, leading to a quenching of the fluorescence, i.e., a "turn-off" response.

Caption: Proposed PET mechanism for anion sensing.

Experimental Protocols

The following protocols provide a general framework for utilizing 1,8-Bis(hydroxymethyl)anthracene as a fluorescent probe for anion detection. Researchers should optimize these protocols for their specific experimental setup and target analyte.

Protocol 1: Preparation of Stock Solutions

-

Probe Stock Solution: Accurately weigh a small amount of 1,8-Bis(hydroxymethyl)anthracene and dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN), to prepare a stock solution of a known concentration (e.g., 1 mM). Store this solution in the dark to prevent photodegradation.

-

Analyte Stock Solutions: Prepare stock solutions of the anions to be tested (e.g., as their tetrabutylammonium salts for solubility in organic solvents) in the same solvent as the probe stock solution. A typical starting concentration is 10 mM.

-

Working Solutions: Prepare working solutions of the probe and analytes by diluting the stock solutions with the desired experimental buffer or solvent. The final concentration of the probe for fluorescence measurements is typically in the micromolar range (e.g., 10 µM).

Protocol 2: Fluorescence Titration for Anion Sensing

This protocol is designed to determine the binding affinity and selectivity of the probe for a specific anion.

-

Instrument Setup:

-

Turn on the fluorescence spectrometer and allow the lamp to stabilize (typically 20-30 minutes).

-

Set the excitation wavelength. Based on the parent anthracene chromophore, a suitable starting excitation wavelength is around 370 nm.[11] It is recommended to first record an excitation spectrum to determine the optimal excitation wavelength.

-

Set the emission wavelength range to scan across the expected fluorescence of the anthracene core (e.g., 380-600 nm).

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Titration Procedure:

-

Pipette a known volume of the probe working solution (e.g., 2 mL of 10 µM 1,8-Bis(hydroxymethyl)anthracene) into a quartz cuvette.

-

Record the initial fluorescence spectrum of the probe solution. This will serve as the baseline (F₀).

-

Add small aliquots of the anion stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Continue adding the anion solution in increments until no further significant change in the fluorescence intensity is observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (F) as a function of the anion concentration.

-

To quantify the quenching efficiency, a Stern-Volmer plot can be constructed by plotting F₀/F against the anion concentration. For dynamic quenching, this plot should be linear, and the slope will give the Stern-Volmer constant (Ksv).

-

The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.

-

Caption: Workflow for fluorescence titration experiments.

Selectivity and Interference Studies

To establish the utility of 1,8-Bis(hydroxymethyl)anthracene as a selective probe, it is crucial to perform control experiments with a range of other common anions (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻). The fluorescence response in the presence of these potential interfering anions should be compared to that of the target anion. Competitive binding experiments, where the probe is exposed to the target anion in the presence of an excess of other anions, are also recommended to assess the probe's robustness in complex matrices.

Potential Applications in Research and Drug Development

A selective fluorescent probe for anions like phosphate has significant implications across various scientific disciplines:

-

Environmental Monitoring: The detection of phosphate and other anions in water sources is critical for assessing water quality and monitoring pollution.

-

Biological Research: Phosphate is a key component of many biological molecules, including ATP and DNA. A probe that can detect phosphate could be valuable for studying enzymatic reactions and cellular signaling pathways.

-

Drug Development: The ability to screen for compounds that interact with specific anions could be beneficial in the development of new therapeutic agents.

Conclusion

1,8-Bis(hydroxymethyl)anthracene presents a promising scaffold for the development of a fluorescent probe for anion detection. Its pre-organized binding pocket, formed by the two hydroxymethyl groups, is well-suited for hydrogen bonding interactions with anions, potentially leading to a "turn-off" fluorescence response via a PET mechanism. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this molecule as a chemosensor. Further characterization of its photophysical properties and detailed studies of its interactions with various anions will undoubtedly pave the way for its application in diverse areas of scientific research.

References

-

Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene. Acta Crystallographica Section C: Crystal Structure Communications, 53(6), 769–771. [Link]

-

Kastrati, A., Oswald, F., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 249-281. [Link]

-

Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]

-

Tigoianu, R., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Ovonic Research, 7(5), 103-111. [Link]

-

Oregon Medical Laser Center. (n.d.). Anthracene. OMLC. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. [Link]

-

Suryanti, V., et al. (2021). Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. RSC advances, 11(43), 26656–26664. [Link]

-

Wade, C. R., et al. (2014). Aryl C—H···Cl– Hydrogen Bonding in a Fluorescent Anion Sensor. Crystal Growth & Design, 14(9), 4272–4275. [Link]

-

ResearchGate. (2016). Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?. [Link]

-

The Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. [Link]

-

Sayin, S. (2021). Synthesis of new anthracene-substituted calix[2]triazacrown-5 as highly sensitive fluorescent chemosensor and extractant against hazardous dichromate anion. Luminescence : the journal of biological and chemical luminescence, 36(7), 1716–1724. [Link]

-

The Royal Society of Chemistry. (n.d.). Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. [Link]

-

Chapter 2: Anion interaction and theoretical calculations of compounds 4a-h. (n.d.). [Link]

-

Ribierre, J. C., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of physical chemistry. A, 115(26), 7401–7405. [Link]

-

An, D., et al. (2024). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules (Basel, Switzerland), 29(3), 569. [Link]

-

Beer, P. D., & Hiscock, J. R. (2021). Halogen Bonding and Hydrogen Bonding Fluorescent Anion Sensing at the Solid-Liquid Interface. Chemical science, 12(3), 857–866. [Link]

-

Park, S., et al. (2023). Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism. CrystEngComm, 25(3), 398-406. [Link]

-

Schmidpeter, P. A., et al. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of visualized experiments : JoVE, (140), 58376. [Link]

-

Li, H., et al. (2021). Highly selective detection of phosphate in very complicated matrixes with an off–on fluorescent probe of europium-adjusted carbon dots. Chemical Communications, 57(88), 11627-11630. [Link]

-

Kastrati, A., Oswald, F., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 249-281. [Link]

-

Agafontsev, A. M., et al. (2019). Anthracene-Based Cyclophanes with Selective Fluorescent Responses for TTP and GTP: Insights into Recognition and Sensing Mechanisms. Chemistry (Weinheim an der Bergstrasse, Germany), 25(14), 3541–3549. [Link]

-

Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical chemistry chemical physics : PCCP, 17(40), 27023–27033. [Link]

-

Smith, B. D. (2014). Aryl C—H···Cl– Hydrogen Bonding in a Fluorescent Anion Sensor. Accounts of chemical research, 47(8), 2449–2457. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Fluorescent sensing of triphosphate nucleotides via anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | Anthracene [photochemcad.com]

- 7. omlc.org [omlc.org]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 9. Halogen bonding and hydrogen bonding fluorescent anion sensing at the solid–liquid interface - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09194B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Anion Sensing through Redox‐Modulated Fluorescent Halogen Bonding and Hydrogen Bonding Hosts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Single Crystal Growth of 1,8-Bis(hydroxymethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Anthracene Derivatives

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are foundational to numerous applications in materials science and pharmaceuticals. Their rigid, planar structure and rich photophysical properties make them ideal candidates for organic semiconductors, light-emitting diodes, and fluorescent probes. In the pharmaceutical realm, the anthracene scaffold is present in various therapeutic agents. For drug development and materials engineering, obtaining high-purity, single-crystal structures is paramount. Single-crystal X-ray diffraction provides unambiguous determination of molecular structure, conformation, and packing, which are critical for structure-activity relationship (SAR) studies and for understanding the solid-state properties that influence bioavailability and material performance.

This guide provides a comprehensive overview of the techniques and underlying principles for growing high-quality single crystals of 1,8-Bis(hydroxymethyl)anthracene. This particular derivative, with its two hydroxymethyl groups, introduces polarity and hydrogen bonding capabilities not present in the parent anthracene molecule, which significantly influences its solubility and crystallization behavior.

I. Synthesis and Purification of 1,8-Bis(hydroxymethyl)anthracene

The quality of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation, impede crystal growth, or become incorporated into the crystal lattice, leading to defects. Therefore, a robust synthesis and rigorous purification protocol are essential first steps.

A plausible synthetic route to 1,8-Bis(hydroxymethyl)anthracene involves the reduction of a suitable precursor such as 1,8-anthracenedicarboxylic acid or a derivative thereof.

Protocol 1: Synthesis via Reduction

This protocol is a generalized procedure based on common reduction methods for related anthracene derivatives.

Materials:

-

1,8-Anthracenedicarboxylic acid (or its dimethyl ester)

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,8-anthracenedicarboxylic acid in anhydrous THF.

-

Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF to the flask. Caution: LiAlH₄ reacts violently with water.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Work-up: Filter the resulting suspension and wash the solid with THF. Combine the organic filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds[1]. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Due to the presence of two polar hydroxymethyl groups, 1,8-Bis(hydroxymethyl)anthracene is expected to be more soluble in polar organic solvents than its parent anthracene. A preliminary solvent screen is crucial.

Procedure:

-

Solubility Testing: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and upon heating.

-

Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

II. Principles of Single Crystal Growth

The formation of a single crystal from a solution is a thermodynamically driven process that involves two main stages: nucleation and crystal growth. The goal of any crystallization technique is to control these processes to favor the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals. This is typically achieved by slowly bringing a solution to a state of supersaturation.

III. Single Crystal Growth Techniques

Several techniques can be employed to grow single crystals of 1,8-Bis(hydroxymethyl)anthracene. The choice of method will depend on the solubility of the compound and its stability.

A. Slow Evaporation

This is one of the simplest and most common crystallization techniques[2]. A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and leading to supersaturation and crystal growth.

Protocol 3: Slow Evaporation

-

Solvent Selection: Choose a solvent in which 1,8-Bis(hydroxymethyl)anthracene has moderate solubility at room temperature. Highly volatile solvents should generally be avoided as they can lead to rapid crystallization and poor crystal quality.

-

Solution Preparation: Prepare a clear, near-saturated solution of the purified compound in the chosen solvent. It is crucial to filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the solution to a clean vial or test tube.

-

Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.

-

Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or by decanting the mother liquor.

Table 1: Suggested Solvents and Conditions for Slow Evaporation of 1,8-Bis(hydroxymethyl)anthracene

| Solvent System | Rationale | Expected Outcome |

| Toluene/Ethanol mixture | Toluene is a good solvent for the anthracene core, while ethanol enhances solubility through hydrogen bonding with the hydroxymethyl groups. A mixture allows for fine-tuning of polarity and evaporation rate. | Well-formed, blocky crystals may be obtained due to the balanced solubility. |

| Dioxane | Dioxane has been reported as a good solvent for the recrystallization of anthracene and can solvate both the aromatic and polar parts of the molecule[3]. | Prismatic or needle-like crystals are possible. |

| Acetone/Hexane mixture | Acetone is a good solvent, while hexane acts as an anti-solvent. Slow evaporation of acetone will gradually decrease the solubility. | This can lead to the formation of high-quality crystals if the rate of evaporation is well-controlled. |

B. Vapor Diffusion

Vapor diffusion is a highly effective technique for growing high-quality single crystals from small amounts of material[4]. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

Protocol 4: Vapor Diffusion

-

Solvent Selection: Select a "good" solvent that readily dissolves the compound and a volatile "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.

-

Setup: Place a small vial containing a concentrated solution of 1,8-Bis(hydroxymethyl)anthracene in the "good" solvent inside a larger, sealed jar. Add a small amount of the "anti-solvent" to the bottom of the larger jar, ensuring the liquid levels are below the top of the inner vial.

-

Diffusion: Seal the jar. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will reduce the compound's solubility, leading to crystallization.

-

Incubation and Harvesting: As with slow evaporation, the setup should be left undisturbed in a stable environment. Harvest the crystals once they reach a suitable size.

Table 2: Suggested Solvent/Anti-solvent Systems for Vapor Diffusion

| Good Solvent | Anti-Solvent | Rationale |

| Tetrahydrofuran (THF) | Hexane | THF is a good solvent for many organic compounds, and hexane is a common, volatile anti-solvent. |

| Dichloromethane (DCM) | Pentane | DCM is a good solvent for the anthracene core, and pentane is a highly volatile anti-solvent. |

| Acetone | Diethyl Ether | Both are relatively polar, but the solubility of the compound is expected to be lower in diethyl ether. |

C. Slow Cooling (Temperature Gradient)

This method is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.

Protocol 5: Slow Cooling

-

Solvent Selection: Choose a solvent in which 1,8-Bis(hydroxymethyl)anthracene has a high solubility at elevated temperatures and low solubility at room temperature or below.

-

Saturated Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature. Ensure all the solid has dissolved.

-

Slow Cooling: Place the hot solution in a Dewar flask or an insulated container to ensure a very slow cooling rate. Alternatively, a programmable heating block can be used to control the cooling rate precisely.

-

Crystal Formation and Isolation: As the solution cools, crystals will form. Once the solution has reached the final temperature, the crystals can be isolated by filtration.

IV. Characterization and Potential Challenges

Crystal Morphology and Quality:

The quality of the grown crystals should be assessed using optical microscopy. Ideal crystals will have well-defined faces and be free of visible defects.

Structural Verification:

The ultimate confirmation of a successful single crystal growth is the determination of its structure by Single-Crystal X-ray Diffraction. The crystal structure of 1,8-Bis(hydroxymethyl)anthracene has been reported to be in the centrosymmetric space group P21/n, with the anthracene core being nearly planar[5]. The hydroxyl groups participate in an infinite zigzag chain of hydrogen bonds, which is a key feature of its crystal packing[5].

Potential Challenges:

-

Polymorphism: Organic molecules can often crystallize in multiple forms, known as polymorphs, which can have different physical properties[6][7]. The choice of solvent and crystallization conditions can influence which polymorph is obtained.

-

Oiling Out: If the concentration of the solute is too high or the temperature is lowered too quickly, the compound may separate as an oil rather than a crystalline solid.

-

Twinning: This occurs when two or more crystals grow together in a symmetrical manner. Twinning can complicate X-ray diffraction analysis.

V. Workflow Diagrams

Figure 1: Workflow for the synthesis and purification of 1,8-Bis(hydroxymethyl)anthracene.

Figure 2: Experimental workflows for single crystal growth techniques.

VI. Conclusion

The successful growth of single crystals of 1,8-Bis(hydroxymethyl)anthracene is an achievable yet meticulous process that hinges on the purity of the starting material and the careful control of crystallization conditions. The hydroxyl functionalities of this molecule introduce opportunities for strong intermolecular interactions, such as hydrogen bonding, which can be leveraged to guide the crystallization process. By systematically screening solvents and employing techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can obtain high-quality single crystals suitable for detailed structural analysis. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals working with this and related functionalized polycyclic aromatic hydrocarbons.

References

-

Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene. Acta Crystallographica Section C: Crystal Structure Communications, 53(6), 769–771. [Link]

-

PubChem. (n.d.). 1,8-Bis(hydroxymethyl)anthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

IUCr Journals. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. IUCrData, 5(5). [Link]

-

Wikipedia. (2023). Anthracene. [Link]

- Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. Washington, DC: U.S.

-

Oxford Academic. (2014). Crystal Polymorphism-dependent Fluorescence of Fluoroarene-substituted Anthracene Derivatives. Chemistry Letters, 43(7), 1076-1078. [Link]

-

ResearchGate. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. [Link]

-

ACS Publications. (2021). Crystal Structure of a Peculiar Polycyclic Aromatic Hydrocarbon Determined by 3D Electron Diffraction. Crystal Growth & Design, 21(11), 6461-6467. [Link]

-

MDPI. (2019). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 9(12), 625. [Link]

-

National Center for Biotechnology Information. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PubMed Central. [Link]

-

Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]

-

CP Lab Safety. (n.d.). 1,8-Bis(hydroxymethyl)anthracene, 1g, Each. Retrieved from [Link]

-

RSC Publishing. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Advances, 14(15), 10565-10576. [Link]

-

MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 868. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Anthracene. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

-

ResearchGate. (2019). Recent Progress in Polycyclic Aromatic Hydrocarbon‐Based Organic Co‐Crystals. [Link]

-

University of Florida. (n.d.). Slow Evaporation Method. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Anthracene. Retrieved from [Link]

-

ResearchGate. (2017). 1H NMR spectra of anthracen-9-ylmethyl.... [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. mdpi.com [mdpi.com]

- 3. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]

- 4. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]

- 5. 1,8-bis(hydroxymethyl)anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,8-Bis(hydroxymethyl)anthracene

Welcome to the technical support center for 1,8-Bis(hydroxymethyl)anthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification strategies for this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I am likely to encounter when synthesizing 1,8-Bis(hydroxymethyl)anthracene?

A1: The impurity profile of your 1,8-Bis(hydroxymethyl)anthracene product is intrinsically linked to the synthetic route employed. The two most common pathways are the reduction of a 1,8-disubstituted anthraquinone derivative or the reduction of 1,8-anthracenedicarboxylic acid or its ester.

-

From 1,8-Dichloroanthraquinone: This route typically involves an initial reduction to 1,8-dichloroanthracene, followed by functional group manipulation to introduce the hydroxymethyl groups. Potential impurities include unreacted 1,8-dichloroanthraquinone, partially reduced intermediates, and byproducts from subsequent substitution reactions.[1][2][3]

-

From 1,8-Anthracenedicarboxylic Acid (or its esters): The primary method here is reduction, commonly with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5] Key impurities to watch for are:

-

Unreacted Starting Material: 1,8-anthracenedicarboxylic acid or its corresponding ester.

-

Mono-alchohol Intermediate: 8-(hydroxymethyl)anthracene-1-carboxylic acid or its ester, resulting from incomplete reduction.

-

Over-reduction Products: While less common with this substrate, highly forcing conditions could potentially lead to the reduction of the anthracene core.

-

Aldehyde Intermediate: 8-(hydroxymethyl)-1-anthracenecarbaldehyde, which is an intermediate in the reduction of the carboxylic acid/ester to the alcohol.

-

Q2: My final product is a pale yellow, but the literature reports a white solid. What could be the cause?

A2: A yellow tint in your 1,8-Bis(hydroxymethyl)anthracene product often suggests the presence of oxidized impurities. The anthracene core is susceptible to oxidation, which can lead to the formation of anthraquinone-like structures that are typically colored. This can occur during the synthesis, work-up, or even during storage if the material is exposed to air and light.

Q3: I am struggling to remove a persistent impurity with a similar polarity to my product. What are my options?

A3: When dealing with impurities of similar polarity, standard chromatographic separation can be challenging. Here are a few strategies to consider:

-

Recrystallization with a different solvent system: Experiment with solvent mixtures that can exploit subtle differences in solubility between your product and the impurity.

-

Derivative Chemistry: Temporarily convert the diol functionality of your product into a less polar derivative (e.g., an ester or a silyl ether). This will significantly alter its polarity, allowing for easier separation from the impurity via chromatography. The protecting group can then be removed to yield the pure diol.

-

Preparative HPLC: If the impurity is present in a small amount and other methods have failed, preparative High-Performance Liquid Chromatography (HPLC) can offer the high resolution needed for separation.[6]

Troubleshooting Guides

Guide 1: Issues Related to the Reduction of 1,8-Anthracenedicarboxylic Acid/Esters

Problem: Incomplete reduction, leading to the presence of starting material or the mono-alcohol intermediate.

Causality: This is often due to insufficient reducing agent, deactivation of the reducing agent by moisture, or a reaction temperature that is too low. LiAlH₄ is extremely sensitive to protic solvents and atmospheric moisture.[7]

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.

-

Verify Reducing Agent Activity: Use a fresh, unopened bottle of LiAlH₄ or a previously opened bottle that has been stored under strictly anhydrous conditions.

-

Optimize Stoichiometry: Increase the molar equivalents of LiAlH₄. A typical starting point is 2-3 equivalents per ester group.

-

Temperature Control: While the initial addition of LiAlH₄ is often done at 0 °C to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature or is gently heated to drive the reaction to completion.

-

Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material and the formation of the product can be visualized.

Data Presentation: Common TLC Solvent Systems

| Mobile Phase (v/v) | Application |

| Ethyl Acetate / Hexane (1:1) | Good for visualizing the separation of the polar diol product from less polar starting esters. |

| Dichloromethane / Methanol (95:5) | Effective for separating the diol from more polar starting carboxylic acids. |

Experimental Workflow: LiAlH₄ Reduction

Guide 2: Purification by Recrystallization

Problem: Low yield or product "oiling out" during recrystallization.

Causality: An inappropriate solvent or solvent system is the most likely cause. For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[8] "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Protocol:

-

Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

-

Use a Solvent Pair: If a single suitable solvent cannot be found, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

-

Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize recovery.[8]

-

Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

Data Presentation: Recommended Recrystallization Solvents

| Solvent / System | Rationale |

| Toluene | The aromatic nature of toluene can effectively dissolve the anthracene core at elevated temperatures, while the polarity is low enough to reduce solubility upon cooling. |

| Dioxane / Water | Dioxane is a good solvent for many aromatic compounds.[9] The addition of water as an anti-solvent can induce crystallization. |

| Ethanol / Water | The hydroxyl groups of ethanol can solvate the hydroxymethyl groups of the product, while the addition of water can decrease the overall solubility. |

Guide 3: Purification by Column Chromatography

Problem: Poor separation of the product from impurities.

Causality: The choice of stationary phase and mobile phase is critical for achieving good separation. For a polar compound like 1,8-Bis(hydroxymethyl)anthracene, a polar stationary phase like silica gel is appropriate. The mobile phase must be optimized to provide differential migration of the components.

Troubleshooting Protocol:

-

Optimize the Mobile Phase with TLC: Before running a column, use TLC to find a solvent system that gives a good separation and a retention factor (Rf) for your product of around 0.25-0.35.

-

Gradient Elution: If a single solvent system does not provide adequate separation of all components, a gradient elution can be employed. Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.

-

Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column. This technique, known as "dry loading," often results in sharper bands and better separation.

Experimental Workflow: Column Chromatography

Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to confirm the purity of your 1,8-Bis(hydroxymethyl)anthracene.

-

¹H NMR Spectroscopy: Provides information on the structure and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

-

High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities. The hydroxyl groups may need to be derivatized (e.g., silylated) to improve volatility.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

By understanding the potential sources of impurities and systematically applying these troubleshooting and purification strategies, you can consistently obtain high-purity 1,8-Bis(hydroxymethyl)anthracene for your research and development needs.

References

- Agarwal, J., et al. (2014). Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures. RSC Advances, 4(94), 52085-52093.

-

Beilstein Journal of Organic Chemistry. (2021). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Ester to Alcohol - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. Washington, DC: U.S.

-

LookChem. (n.d.). Purification of Anthracene. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,8-Bis(hydroxymethyl)anthracene. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

- Pal, A., et al. (2016). Synthesis of 1,8-diarylanthracenes through Suzuki–Miyaura coupling reaction in the presence of Pd-PEPPSI-iPr as catalyst. Tetrahedron Letters, 57(4), 448-452.

-

PubMed. (1997). 1,8-bis(hydroxymethyl)anthracene. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 1,8-dihydroxy-9,10-dihydroanthracene. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Anthracene on Newcrom R1 HPLC column. Retrieved from [Link]

- Toxic Substances and Disease Registry Agency. (2001). Analytical Methods.

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

- van der Zwan, G. T., et al. (2013). Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon. U.S. Patent No. 6,372,785 B1. Washington, DC: U.S.

Sources

- 1. Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Separation of Anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]

Validation & Comparative

A Senior Application Scientist's Guide to Fluorescent Probes: A Comparative Analysis of the 1,8-Bis(hydroxymethyl)anthracene Scaffold